3-Bromopropyl 2,3-dichlorophenyl ether
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Overview
Description
1-(3-Bromopropoxy)-2,3-dichlorobenzene is an organic compound with the molecular formula C9H9BrCl2O It is a derivative of benzene, where the benzene ring is substituted with a 3-bromopropoxy group and two chlorine atoms at the 2 and 3 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Bromopropoxy)-2,3-dichlorobenzene can be synthesized through the reaction of 2,3-dichlorophenol with 1,3-dibromopropane in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like acetonitrile under reflux conditions. The general reaction scheme is as follows: [ \text{2,3-Dichlorophenol} + \text{1,3-Dibromopropane} \xrightarrow{\text{K}_2\text{CO}_3, \text{Acetonitrile, Reflux}} \text{1-(3-Bromopropoxy)-2,3-dichlorobenzene} ]
Industrial Production Methods: In an industrial setting, the synthesis of 1-(3-bromopropoxy)-2,3-dichlorobenzene may involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and optimized reaction parameters can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Bromopropoxy)-2,3-dichlorobenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the 3-bromopropoxy group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Reduction: Reduction reactions can be used to modify the bromopropoxy group or the dichlorobenzene ring.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted derivatives such as azides, thiols, or ethers.
Oxidation: Formation of carboxylic acids, ketones, or aldehydes.
Reduction: Formation of alcohols or alkanes.
Scientific Research Applications
1-(3-Bromopropoxy)-2,3-dichlorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can be employed in the preparation of various substituted benzene derivatives.
Biology: Potential use in the development of bioactive compounds, including inhibitors or modulators of biological pathways.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials.
Mechanism of Action
The mechanism of action of 1-(3-bromopropoxy)-2,3-dichlorobenzene depends on its specific application. In general, the compound can interact with molecular targets such as enzymes, receptors, or nucleic acids. The bromopropoxy group can serve as a reactive site for further chemical modifications, allowing the compound to bind to or inhibit specific biological targets. The dichlorobenzene ring can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic regions of proteins or cell membranes.
Comparison with Similar Compounds
1-(3-Bromopropoxy)-4-chlorobenzene: Similar structure but with a single chlorine atom at the 4 position.
1-(3-Bromopropoxy)-3-methylbenzene: Similar structure but with a methyl group instead of chlorine atoms.
1-(3-Bromopropoxy)-2,4-dichlorobenzene: Similar structure but with chlorine atoms at the 2 and 4 positions.
Uniqueness: 1-(3-Bromopropoxy)-2,3-dichlorobenzene is unique due to the specific positioning of the bromopropoxy group and the two chlorine atoms. This arrangement can influence the compound’s reactivity, stability, and interaction with biological targets. The presence of two chlorine atoms can also affect the compound’s electronic properties, making it distinct from other similar compounds.
Properties
Molecular Formula |
C9H9BrCl2O |
---|---|
Molecular Weight |
283.97 g/mol |
IUPAC Name |
1-(3-bromopropoxy)-2,3-dichlorobenzene |
InChI |
InChI=1S/C9H9BrCl2O/c10-5-2-6-13-8-4-1-3-7(11)9(8)12/h1,3-4H,2,5-6H2 |
InChI Key |
PGDRZNLNYRDQTP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)OCCCBr |
Origin of Product |
United States |
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